

# Synthesis of 3,5-dichlorophenylacetonitrile from 3,5-Dichlorobenzyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dichlorobenzyl alcohol

Cat. No.: B146536

[Get Quote](#)

## Application Notes: Synthesis of 3,5-Dichlorophenylacetonitrile

Introduction 3,5-Dichlorophenylacetonitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a reactive nitrile group and a dichlorinated aromatic ring, makes it a versatile building block for creating more complex molecules. This document provides a detailed protocol for the synthesis of 3,5-dichlorophenylacetonitrile from the commercially available **3,5-dichlorobenzyl alcohol**.

**Principle of the Method** The conversion of **3,5-dichlorobenzyl alcohol** to 3,5-dichlorophenylacetonitrile is most reliably achieved through a two-step synthetic sequence. This method avoids the direct and often more complex one-pot oxidative cyanation procedures, offering a robust and scalable pathway.

- **Chlorination of the Alcohol:** The first step involves the conversion of the primary alcohol functionality into a more reactive leaving group. The hydroxyl group (-OH) of **3,5-dichlorobenzyl alcohol** is substituted with a chloride atom (-Cl) using thionyl chloride ( $\text{SOCl}_2$ ), yielding the intermediate 3,5-dichlorobenzyl chloride.<sup>[1]</sup>
- **Nucleophilic Substitution (Cyanation):** The second step is a nucleophilic substitution reaction where the chloride atom of the intermediate is displaced by a cyanide ion ( $\text{CN}^-$ ).<sup>[1]</sup> This is

typically accomplished using sodium cyanide (NaCN) in a suitable solvent system to yield the final product, 3,5-dichlorophenylacetonitrile.[1][2]

**Safety Precautions** This synthesis involves hazardous materials and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- **Thionyl Chloride (SOCl<sub>2</sub>):** Is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO<sub>2</sub>). It should be handled with extreme care.
- **Sodium Cyanide (NaCN):** Is a highly toxic substance. It is fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.
- **Solvents:** Organic solvents used in the procedure are flammable and should be handled away from ignition sources.

## Physicochemical Properties

The key physical and chemical properties of the starting material, intermediate, and final product are summarized below.

| Compound Name                  | Structure             | Molecular Formula                               | Molecular Weight ( g/mol ) | Melting Point (°C) |
|--------------------------------|-----------------------|-------------------------------------------------|----------------------------|--------------------|
| 3,5-Dichlorobenzyl alcohol     | Clc1cc(Cl)cc(CO)cc1   | C <sub>7</sub> H <sub>6</sub> Cl <sub>2</sub> O | 177.03                     | 79-82              |
| 3,5-Dichlorobenzyl chloride    | Clc1cc(Cl)cc(CCl)cc1  | C <sub>7</sub> H <sub>5</sub> Cl <sub>3</sub>   | 195.48                     | 33-35              |
| 3,5-Dichlorophenylacetonitrile | Clc1cc(Cl)cc(CC#N)cc1 | C <sub>8</sub> H <sub>5</sub> Cl <sub>2</sub> N | 186.04                     | 63-65              |

## Experimental Protocols

### Step 1: Synthesis of 3,5-Dichlorobenzyl Chloride

This protocol describes the conversion of **3,5-dichlorobenzyl alcohol** to 3,5-dichlorobenzyl chloride using thionyl chloride.

#### Materials and Equipment:

- **3,5-Dichlorobenzyl alcohol**
- Thionyl chloride ( $\text{SOCl}_2$ )
- Toluene (anhydrous)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser with a drying tube (e.g., filled with  $\text{CaCl}_2$ )
- Heating mantle
- Rotary evaporator

#### Procedure:

- In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.
- Add **3,5-dichlorobenzyl alcohol** (e.g., 10.0 g, 56.5 mmol) to the flask.
- Add anhydrous toluene (100 mL) to dissolve the alcohol.
- Slowly add thionyl chloride (6.2 mL, 84.7 mmol, 1.5 eq.) to the stirred solution at room temperature. The addition may be exothermic.
- After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.

- Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product, 3,5-dichlorobenzyl chloride, is an oil or low-melting solid and is often used in the next step without further purification.[\[2\]](#) Note that this intermediate is unstable and should be used promptly.[\[2\]](#)

## Step 2: Synthesis of 3,5-Dichlorophenylacetonitrile

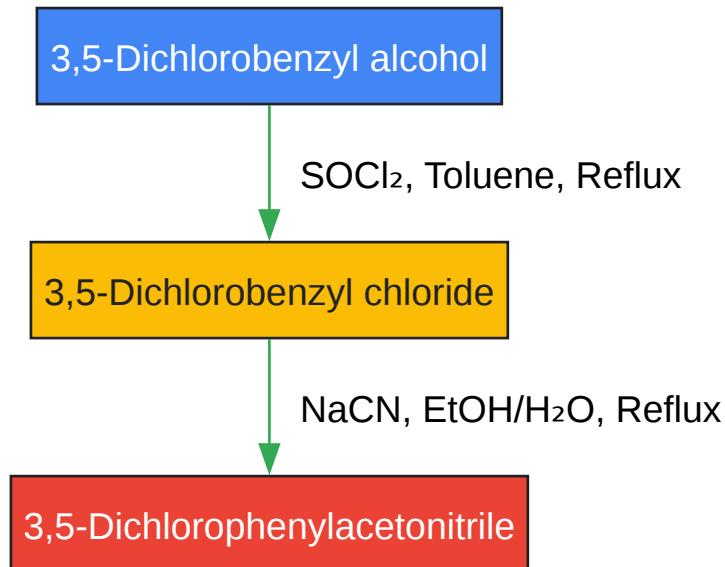
This protocol details the cyanation of 3,5-dichlorobenzyl chloride to form the final product.

### Materials and Equipment:

- Crude 3,5-Dichlorobenzyl chloride
- Sodium cyanide (NaCN)
- Acetone (anhydrous)[\[2\]](#) or Ethanol/Water mixture[\[3\]](#)
- Dichloromethane (DCM) or Diethyl ether for extraction
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Equipment for purification (e.g., column chromatography or recrystallization)

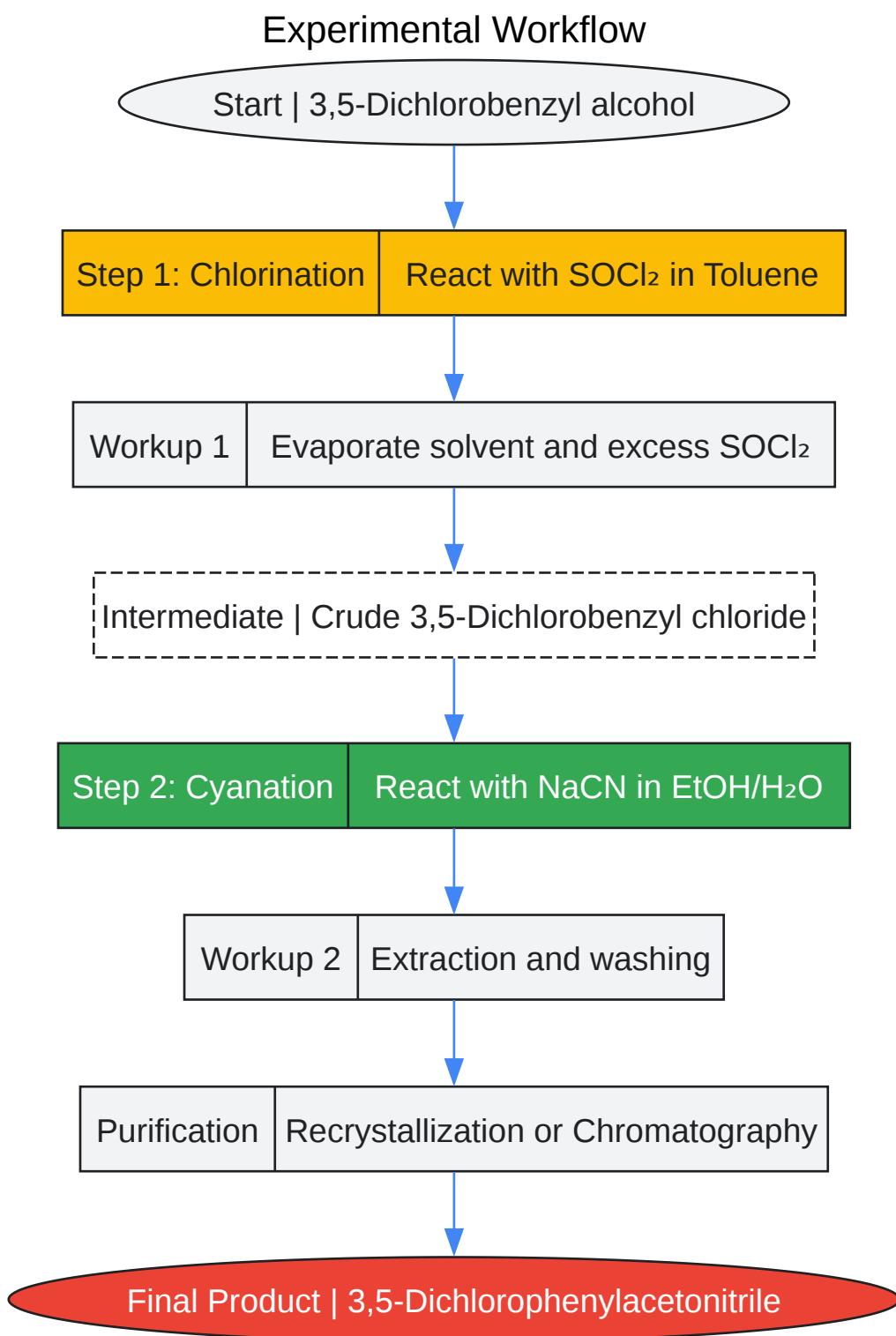
### Procedure:

- In a fume hood, set up a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.


- Dissolve sodium cyanide (3.3 g, 67.8 mmol, 1.2 eq.) in a mixture of ethanol (100 mL) and water (15 mL).<sup>[3]</sup> Alternatively, use anhydrous acetone as the solvent.<sup>[2]</sup>
- Add the crude 3,5-dichlorobenzyl chloride (from Step 1, ~56.5 mmol) dissolved in a small amount of the reaction solvent to the cyanide solution.
- Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the solvent via rotary evaporation.<sup>[3]</sup>
- Partition the residue between dichloromethane (150 mL) and water (100 mL).
- Separate the organic layer. Wash it sequentially with saturated NaHCO<sub>3</sub> solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude 3,5-dichlorophenylacetonitrile.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

## Reaction Parameters Summary

| Step               | Reactants                   | Reagents & Solvents           | Temperature     | Duration  | Typical Yield            |
|--------------------|-----------------------------|-------------------------------|-----------------|-----------|--------------------------|
| 1.<br>Chlorination | 3,5-Dichlorobenzyl alcohol  | Thionyl chloride, Toluene     | Reflux (~110°C) | 2-3 hours | >90% (crude)             |
| 2. Cyanation       | 3,5-Dichlorobenzyl chloride | Sodium cyanide, Ethanol/Water | Reflux (~80°C)  | 4-6 hours | 75-85% <sup>[2][3]</sup> |


## Visualizations

### Chemical Reaction Pathway



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of 3,5-Dichlorophenylacetonitrile.



[Click to download full resolution via product page](#)

Caption: Workflow diagram from starting material to purified product.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 3,5-Dichlorobenzyl alcohol | 60211-57-6 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Synthesis of 3,5-dichlorophenylacetonitrile from 3,5-Dichlorobenzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146536#synthesis-of-3-5-dichlorophenylacetonitrile-from-3-5-dichlorobenzyl-alcohol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

